molecular formula C8H7BrOS B13548480 4-(4-Bromothiophen-2-yl)but-3-en-2-one

4-(4-Bromothiophen-2-yl)but-3-en-2-one

Cat. No.: B13548480
M. Wt: 231.11 g/mol
InChI Key: QCTSATJGUGASHL-NSCUHMNNSA-N
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Description

4-(4-Bromothiophen-2-yl)but-3-en-2-one (CAS: 3815-31-4) is an α,β-unsaturated ketone with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . The compound features a conjugated enone system linked to a 4-bromothiophene substituent, which imparts distinct electronic and steric properties. The compound is stored at 2–8°C in solution form, emphasizing its stability under controlled conditions .

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

(E)-4-(4-bromothiophen-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H7BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+

InChI Key

QCTSATJGUGASHL-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CS1)Br

Canonical SMILES

CC(=O)C=CC1=CC(=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)but-3-en-2-one typically involves the reaction of 4-bromothiophene with a suitable butenone precursor under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki coupling, where 4-bromothiophene is reacted with a butenone derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromothiophen-2-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Electronic Properties

The enone backbone (C=O and C=C conjugation) is common among analogs, but substituent variations significantly alter electronic behavior. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) UV-Vis λₘₐₓ (nm) Key Feature
4-(4-Bromothiophen-2-yl)but-3-en-2-one 4-Bromothiophene 225.08 N/A Bromine enhances electrophilicity
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl 203.18 323 Strong electron-withdrawing nitro group
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylaminophenyl 203.26 375 Electron-donating dimethylamino group
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one Phenylisoxazole 265.30 N/A Heterocyclic isoxazole ring

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro) reduce the HOMO-LUMO gap, leading to blue-shifted UV-Vis absorption (323 nm) compared to electron-donating groups (e.g., dimethylamino, 375 nm) .
  • The bromothiophene group in the target compound likely increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions or cycloadditions.

Catalytic Behavior :

  • The AuPd nanoalloy catalyst enables tandem dehydrogenation and hydrogenation in methoxyphenyl analogs, suggesting that this compound could similarly participate in cascade reactions .
  • Base-mediated reactions (e.g., KOH in ethanol) are effective for synthesizing styrylquinoline derivatives from dimethylamino-substituted enones .

Optical and Nonlinear Properties

Substituents critically influence optical behavior:

  • 4-(4-Nitrophenyl)but-3-en-2-one: Exhibits nonlinear optical (NLO) response due to charge-transfer transitions from the nitro group .
  • 4-(4-Dimethylaminophenyl)but-3-en-2-one: Shows stronger NLO activity than nitro analogs, attributed to the electron-donating dimethylamino group enhancing polarizability .

Biological Activity

4-(4-Bromothiophen-2-yl)but-3-en-2-one is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Synthesis of this compound

The synthesis of this compound typically involves the use of various organic reactions. One common method is through the reaction of 4-bromothiophene with appropriate reagents under controlled conditions to yield the desired compound. The synthesis process is crucial as it can influence the biological activity of the resulting compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study focusing on podophyllotoxin-naphthoquinone derivatives demonstrated that similar compounds could induce G2/M phase arrest in cancer cells, activating caspase pathways leading to apoptosis .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA549TBDG2/M phase arrest, apoptosis
Podophyllotoxin derivativeHepG2TBDTubulin inhibition
Other analogsMCF7TBDCaspase activation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that thiophene derivatives possess broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Studies

Several case studies have explored the biological activity of thiophene derivatives, including this compound.

  • Case Study on Anticancer Efficacy :
    A recent investigation into the anticancer properties of thiophene derivatives revealed that treatment with specific compounds resulted in significant apoptosis in lung cancer cell lines. The study measured cell viability and apoptosis markers, confirming the effectiveness of these compounds in inhibiting tumor growth.
  • Case Study on Antimicrobial Properties :
    Another study evaluated the antimicrobial potential of a series of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain substitutions on the thiophene ring enhanced antibacterial activity, suggesting a structure–activity relationship.

Research Findings

Recent research has focused on molecular modeling and docking studies to predict the interactions between this compound and biological targets. These studies provide insights into how this compound may interact with proteins involved in cancer progression and microbial resistance mechanisms .

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Predicted Interaction Type
Tubulin-9.4Hydrophobic interactions
Caspase-8.7Hydrogen bonding
Bacterial enzyme-7.5Electrostatic interactions

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